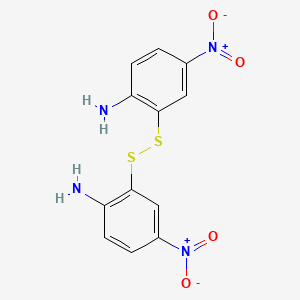

Benzenamine, 2,2'-dithiobis[4-nitro-

Overview

Description

Benzenamine, 2,2’-dithiobis[4-nitro- is a chemical compound that contains a total of 32 atoms. It consists of 10 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms .

Synthesis Analysis

The synthesis of nitro compounds like Benzenamine, 2,2’-dithiobis[4-nitro- can be achieved in several ways. One method involves the direct substitution of hydrocarbons with nitric acid. Another method involves displacement reactions with nitrite ions. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of Benzenamine, 2,2’-dithiobis[4-nitro- is complex, with a total of 32 atoms. It includes 10 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis

Nitro compounds like Benzenamine, 2,2’-dithiobis[4-nitro- can be prepared in several ways. One common method is the direct substitution of hydrocarbons with nitric acid. Another method involves displacement reactions with nitrite ions .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Chemical Synthesis

2,2’-disulfanediylbis(4-nitroaniline) is used in chemical synthesis . It’s a yellow solid with a molecular weight of 340.34 . It’s used in the production of various other chemicals and compounds .

Bioactivity Studies

This compound has been used in bioactivity studies . A new compound of the dithiocarbazate family, 2,2’- ( (disulfanediylbis ( (ethylthio)methylene))bis (hydrazin-2-yl-1-ylidene))bis (2-oxo-1,2-dihydro-3H-indol-3-ylidene), and its five metal complexes were synthesized . These compounds were characterized by elemental and mass analysis, spectroscopic (FT-IR, 1H-NMR and 13 C-NMR) and TGA techniques .

Antibacterial Assays

2,2’-disulfanediylbis(4-nitroaniline) has been used in antibacterial assays . A series of novel 1,2-bissubstituted disulfanes bearing beta-amino acid, dihydropyrimidine-2,4- (1H,3H)-dione, hydrazide, hydrazone and azole moieties were synthesized . These disulphides were characterized by spectral and microanalysis data .

4. Interaction with Human Serum Albumin (HSA) The interaction of the compounds with human serum albumin (HSA) has been studied using fluorescence spectrophotometry . Parameters such as the Stern–Volmer quenching constant ( KSV ), the number of binding sites ( n ), association constants ( Ka) and free energy changes (Δ G) at 298 K were calculated .

Cytotoxicity Studies

The cytotoxicity of the compounds has been investigated . Two human cancer cell lines of HeLa and MCF-7 were used and compared to the normal cell line of CHO . The clinical drug cisplatin was used as the standard drug .

Metal Complex Synthesis

The compound has been used in the synthesis of metal complexes . The ligand acts as a tridentate chelate coordinated to Zn, Co and Ni ions in a distorted octahedral fashion and also as bidentate to Pt and Pd ions in a distorted square planar geometry .

Safety And Hazards

properties

IUPAC Name |

2-[(2-amino-5-nitrophenyl)disulfanyl]-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYNJTZILVSHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396530 | |

| Record name | Benzenamine, 2,2'-dithiobis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 2,2'-dithiobis[4-nitro- | |

CAS RN |

58381-87-6 | |

| Record name | Benzenamine, 2,2'-dithiobis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)